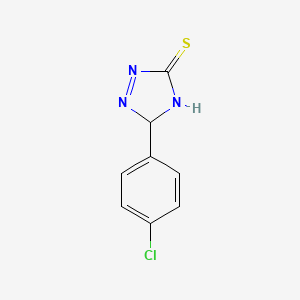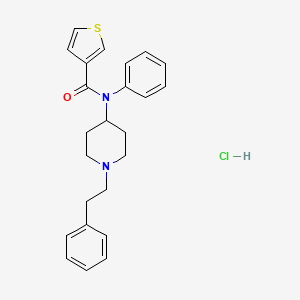![molecular formula C10H12N5Na2O7P B12350716 disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12350716.png)
disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate is a complex organic compound with significant relevance in various scientific fields This compound is known for its unique structure, which includes a purine base attached to a ribose sugar and a phosphate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the attachment of the ribose sugar and the phosphate group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality of the product.
化学反应分析
Types of Reactions
Disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with different functional groups.
科学研究应用
Disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying nucleic acid chemistry and enzymatic reactions involving nucleotides.
Biology: The compound is relevant in the study of DNA and RNA synthesis, repair, and replication processes.
Industry: The compound is used in the production of various biochemical reagents and diagnostic tools.
作用机制
The mechanism of action of disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. The compound can act as a substrate or inhibitor, affecting the activity of these enzymes and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Adenosine triphosphate (ATP): Similar in structure but with three phosphate groups.
Guanosine monophosphate (GMP): Similar purine base but with different functional groups.
Cytidine monophosphate (CMP): Contains a pyrimidine base instead of a purine base.
Uniqueness
Disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate is unique due to its specific stereochemistry and the presence of a single phosphate group, which influences its biochemical properties and interactions.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H12N5Na2O7P |
|---|---|
分子量 |
391.19 g/mol |
IUPAC 名称 |
disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;/h3-7,16H,1-2H2,(H2,11,14,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,5+,6+,7?;;/m0../s1 |
InChI 键 |
IFFRSTKWIKWSIH-FYVXAMOESA-L |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=NC(=N)NC3=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |
规范 SMILES |
C1C(C(OC1N2C=NC3C2=NC(=N)NC3=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


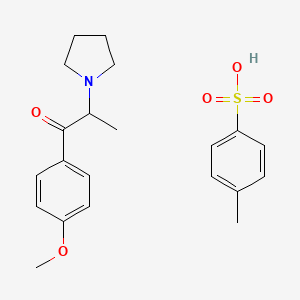
![disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate](/img/structure/B12350648.png)
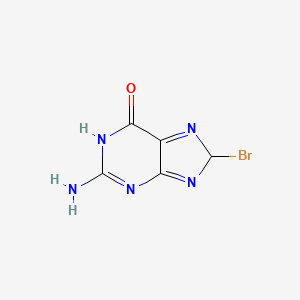
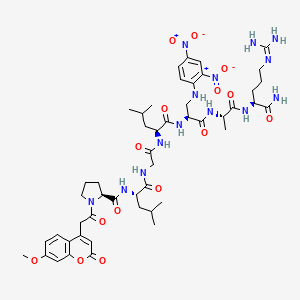
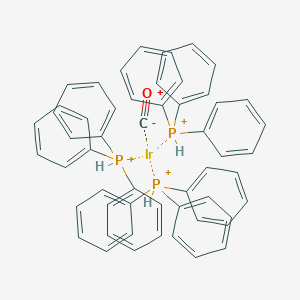
![Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12350680.png)
![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350699.png)
![3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12350701.png)
![(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B12350705.png)
